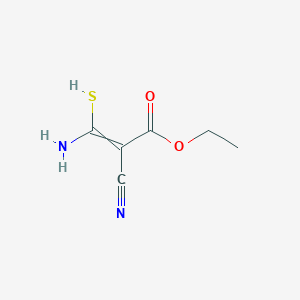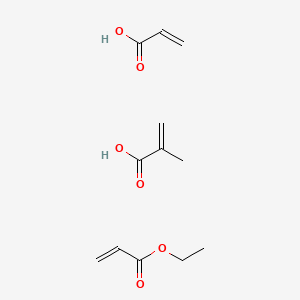
2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester is an organic compound with a complex structure that includes amino, cyano, and mercapto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester typically involves the reaction of ethyl acrylate with appropriate reagents to introduce the amino, cyano, and mercapto groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester involves its interaction with various molecular targets. The amino, cyano, and mercapto groups can participate in different biochemical pathways, leading to the formation of active intermediates that exert specific effects. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester: Similar structure but with an ethoxy group instead of a mercapto group.
2-Propenoic acid, ethyl ester: Lacks the amino, cyano, and mercapto groups, making it less reactive.
Methacrylic acid, ethyl ester: Contains a methyl group, leading to different reactivity and applications.
Uniqueness
2-Propenoic acid, 3-amino-2-cyano-3-mercapto-, ethyl ester is unique due to the presence of multiple functional groups that allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to material science.
Eigenschaften
CAS-Nummer |
32827-64-8 |
|---|---|
Molekularformel |
C6H8N2O2S |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
ethyl 3-amino-2-cyano-3-sulfanylprop-2-enoate |
InChI |
InChI=1S/C6H8N2O2S/c1-2-10-6(9)4(3-7)5(8)11/h11H,2,8H2,1H3 |
InChI-Schlüssel |
BDUCAGCYCBFFAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(N)S)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Decacyclo[58.3.1.14,8.111,15.118,22.125,29.132,36.139,43.146,50.153,57]doheptaconta-1(64),4(72),5,7,11(71),12,14,18(70),19,21,25(69),26,28,32,34,36(68),39,41,43(67),46,48,50(66),53,55,57(65),60,62-heptacosaene](/img/structure/B14695966.png)
![2-Hydroxy-2-[2-(octyloxy)-2-oxoethyl]butanedioate](/img/structure/B14695971.png)



![3-Oxatetracyclo[3.3.1.0~2,4~.0~6,8~]nonane](/img/structure/B14695994.png)




